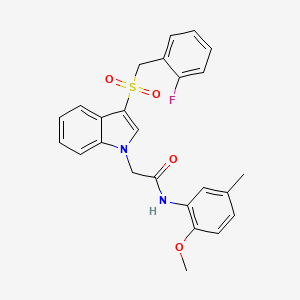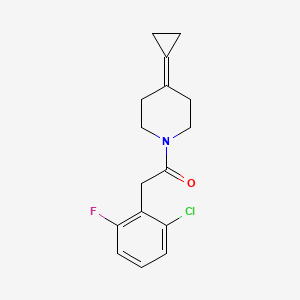
2-(2-Chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone, also known as CPP-115, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a key role in the regulation of the neurotransmitter GABA in the brain. In
Applications De Recherche Scientifique
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) serves as a crucial platform for developing chemosensors capable of detecting various analytes, including metal ions, anions, and neutral molecules. The specificity and sensitivity of DFP-based chemosensors have been extensively documented, showcasing their potential in environmental monitoring and analytical chemistry. This area of research highlights the versatility of fluorophoric compounds in detecting and quantifying chemical substances in various settings (Roy, 2021).
Toxicity of Organic Fluorophores
The use of fluorophores in in vivo cancer diagnosis has shown promise due to their ability to enable real-time cancer detection with relatively low-cost and portable equipment. However, the toxicity of these compounds necessitates comprehensive evaluation before clinical application. This review emphasizes the need for a detailed understanding of the toxicity profiles of fluorophores to ensure their safe use in medical diagnostics (Alford et al., 2009).
Environmental Impact of Fluorinated Compounds
A review on the environmental presence and effects of alternative PFAS compounds underscored the need for further toxicological studies. These alternatives exhibit systemic toxicities across multiple organs, highlighting the importance of evaluating new fluorinated compounds for their environmental and health impacts. The study calls for a more comprehensive assessment of the safety of these chemicals (Wang et al., 2019).
Synthesis of Fluorinated Compounds
Research into the practical synthesis of fluorinated compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in pharmaceutical manufacturing, reveals the challenges and innovations in chemical synthesis. This work highlights the ongoing efforts to develop efficient, scalable, and environmentally friendly methods for producing fluorinated intermediates, essential for various therapeutic applications (Qiu et al., 2009).
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO/c17-14-2-1-3-15(18)13(14)10-16(20)19-8-6-12(7-9-19)11-4-5-11/h1-3H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMGQNQQAXLYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

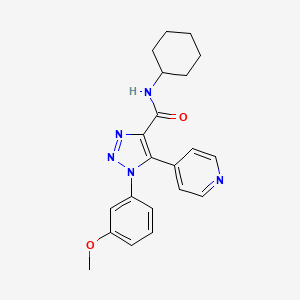
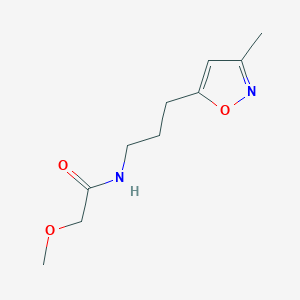
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide](/img/structure/B2982514.png)

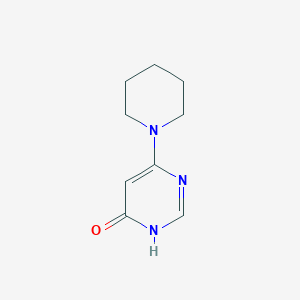

![7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2982521.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2982522.png)
![N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2982524.png)
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982525.png)
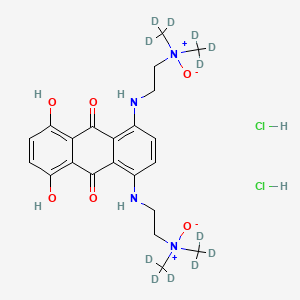
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2982531.png)
![1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2982532.png)
